molecular formula C6H8F6O B1601404 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol CAS No. 58380-92-0

3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol

Cat. No.: B1601404
CAS No.: 58380-92-0
M. Wt: 210.12 g/mol
InChI Key: AHOBFJZDSQJNCO-UHFFFAOYSA-N
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Description

3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol: is a fluorinated alcohol compound with the molecular formula C6H8F6O and a molecular weight of 210.12 g/mol . This compound is known for its unique chemical properties, which make it valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol typically involves the fluorination of appropriate precursors under controlled conditions. One common method involves the reaction of hexafluoroacetone with isobutylene in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into corresponding alkanes or alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of hexafluoroacetone or hexafluoropropionic acid.

    Reduction: Formation of hexafluoroisobutane or hexafluoroisopropanol.

    Substitution: Formation of various substituted fluorinated alcohols.

Scientific Research Applications

3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis due to its unique fluorinated structure.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The fluorine atoms in the compound enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery.

Comparison with Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutan-1-ol
  • 1,1,1,3,3,3-Hexafluoro-2-propanol
  • 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol

Comparison: 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol stands out due to its unique combination of fluorine atoms and a tertiary alcohol structure. This gives it distinct chemical properties, such as higher stability and reactivity compared to other fluorinated alcohols. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3,3,4,5,5,5-hexafluoro-2-methylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F6O/c1-4(2,13)5(8,9)3(7)6(10,11)12/h3,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOBFJZDSQJNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(C(F)(F)F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540951
Record name 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58380-92-0
Record name 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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